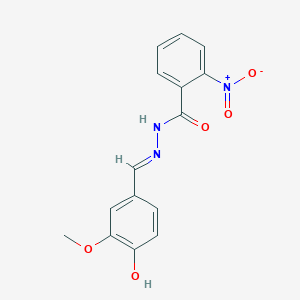![molecular formula C19H23BrN2O2 B6098983 4-bromo-2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B6098983.png)
4-bromo-2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol, also known as BRL-15572, is a selective antagonist of the serotonin 5-HT1B receptor. This compound has gained significant interest in scientific research due to its potential therapeutic effects in treating various neurological disorders.
Mécanisme D'action
4-bromo-2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol is a selective antagonist of the 5-HT1B receptor, which means it binds to the receptor and prevents the activation of downstream signaling pathways. The 5-HT1B receptor is primarily located in the brain, where it is involved in the regulation of mood, anxiety, and reward. By blocking the 5-HT1B receptor, this compound can modulate the activity of these pathways and potentially improve the symptoms associated with neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have demonstrated that this compound can decrease the release of dopamine in the nucleus accumbens, which is involved in the reward pathway. Additionally, this compound has been shown to increase the release of serotonin in the prefrontal cortex, which is involved in the regulation of mood and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-bromo-2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol in lab experiments is its selectivity for the 5-HT1B receptor. This allows researchers to specifically target this receptor and study its effects on various pathways. However, one limitation of using this compound is its potential off-target effects. While this compound is selective for the 5-HT1B receptor, it may also bind to other receptors and produce unintended effects.
Orientations Futures
There are several potential future directions for the study of 4-bromo-2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol. One direction is to investigate its potential therapeutic effects in other neurological disorders, such as schizophrenia and bipolar disorder. Another direction is to study the long-term effects of this compound on the brain and behavior. Additionally, researchers could explore the use of this compound in combination with other drugs to enhance its therapeutic effects. Overall, the study of this compound has the potential to provide new insights into the regulation of mood, anxiety, and reward, and may lead to the development of new treatments for neurological disorders.
Méthodes De Synthèse
The synthesis of 4-bromo-2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol involves several steps, including the reaction of 2-bromo-4-nitrophenol with ethyl 4-(2-aminoethyl) piperazine-1-carboxylate, followed by reduction with sodium dithionite. The resulting compound is then reacted with 2-ethoxybenzyl chloride to yield the final product. The purity and yield of this compound can be improved by recrystallization and column chromatography.
Applications De Recherche Scientifique
4-bromo-2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol has been extensively studied for its potential therapeutic effects in various neurological disorders, including depression, anxiety, and addiction. Studies have shown that this compound can block the 5-HT1B receptor, which is involved in the regulation of mood, anxiety, and reward. This suggests that this compound may be effective in treating these disorders by modulating the activity of the 5-HT1B receptor.
Propriétés
IUPAC Name |
4-bromo-2-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O2/c1-2-24-19-6-4-3-5-17(19)22-11-9-21(10-12-22)14-15-13-16(20)7-8-18(15)23/h3-8,13,23H,2,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAPMRQYMUPNRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3=C(C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-hydroxybenzylidene)-1H-naphtho[2,3-b][1,4]diazepine-2,4,6,11(3H,5H)-tetrone](/img/structure/B6098900.png)
![2-{[3-(3-chlorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]carbonyl}-4H-chromen-4-one](/img/structure/B6098905.png)
![N-cyclopentyl-2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B6098916.png)
![1-cyclopropyl-6-oxo-N-[2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6098919.png)
![5-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B6098925.png)
![5-(1H-indol-1-ylmethyl)-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6098932.png)
![1-(3-{1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-piperidinyl}propanoyl)-4-phenylpiperazine](/img/structure/B6098938.png)


![2-[1-(1-{[5-(tetrahydro-2-furanyl)-2-thienyl]methyl}-4-piperidinyl)-1H-1,2,3-triazol-4-yl]-2-propanol](/img/structure/B6098947.png)
![2-{[2-(2,4-dichlorophenoxy)ethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6098961.png)
![2-(4-ethyl-1-piperazinyl)-6-{[(4-methyl-2-pyrimidinyl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B6098965.png)
amine](/img/structure/B6098977.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-1-(2-fluorophenyl)cyclopropanecarboxamide](/img/structure/B6098995.png)